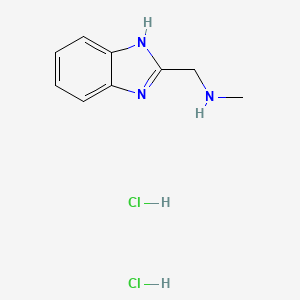

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride

描述

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride is a chemical compound with the molecular formula C9H11N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride typically involves the reaction of benzimidazole with methylamine under specific conditions. The process may include steps such as:

Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

Alkylation: The benzimidazole is then alkylated with methylamine to form (1H-Benzimidazol-2-ylmethyl)methylamine.

Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

科学研究应用

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Benzimidazole: The parent compound, known for its broad range of biological activities.

2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

N-Methylbenzimidazole: A derivative with a methyl group on the nitrogen atom.

Uniqueness: (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

生物活性

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride is a benzimidazole derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C9H11N3·2ClH, and it is synthesized through the reaction of benzimidazole with methylamine, followed by the formation of its dihydrochloride salt. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various scientific investigations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a variety of bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary, reflecting their potency.

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1 - 4 | Strong |

| Escherichia coli | 4 - 16 | Moderate to Strong |

| Candida albicans | 6.25 - 25 | Moderate |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including chronic myeloid leukemia (CML) cells. In vitro assays reveal that the compound induces apoptosis and inhibits cell proliferation.

In a study involving K562S and K562R cells (both sensitive and resistant to imatinib), the compound demonstrated:

- Cytotoxicity : Significant reduction in cell viability was observed at increasing concentrations.

- Apoptosis Induction : Activation of caspase-3/7 was noted, indicating the triggering of apoptotic pathways.

- P-glycoprotein Activity : The compound inhibited P-glycoprotein activity in resistant cells, suggesting a mechanism to overcome drug resistance .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell survival and proliferation.

- Receptor Modulation : It can bind to receptors that regulate apoptosis, thereby influencing cell fate.

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to targets such as BCR-ABL protein, which is crucial in CML .

Study on Antimicrobial Efficacy

In a comparative study assessing various benzimidazole derivatives, this compound was found to have superior antimicrobial activity against resistant bacterial strains when compared to traditional antibiotics. This study highlighted its potential as an alternative treatment option in combating antibiotic resistance .

Investigation into Anticancer Properties

Another pivotal study investigated the effects of this compound on leukemia cell lines. The results indicated that treatment with this compound led to significant apoptosis and reduced proliferation rates in both sensitive and resistant cells. This research underscores its potential role in developing therapies for drug-resistant cancers .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to maximize yield while minimizing side products. For benzimidazole derivatives, cyclization of o-phenylenediamine precursors under acidic conditions is common. Factorial experimental designs, as described in chromatographic method development , can systematically evaluate variables like pH, reagent concentration, and reaction time. Purification via recrystallization or column chromatography (using polar stationary phases) is critical to isolate the dihydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the benzimidazole core and methylamine substituents. Aromatic proton signals (δ 7.0–8.5 ppm) and methylene/methyl groups (δ 2.5–4.0 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) quantifies purity. Method validation parameters (linearity, LOD/LOQ) should follow pharmacopeial guidelines .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N/Cl ratios to verify stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C. Conduct stability studies under accelerated conditions (40°C/75% RH) to assess degradation pathways. Safety protocols mandate fume hood use, nitrile gloves, and emergency eyewash access, as outlined in safety data sheets for structurally similar amines .

Q. What spectroscopic or crystallographic methods are recommended for resolving ambiguities in the compound’s protonation state?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs ) definitively assigns protonation sites. For solution-state studies, pH-dependent ¹H NMR in D₂O identifies proton exchange behavior. IR spectroscopy can distinguish NH/NH₂ stretches (3200–3400 cm⁻¹) and confirm HCl salt formation via broad Cl⁻ counterion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for benzimidazole derivatives?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. Redetermine crystal structures using high-resolution data (Cu-Kα radiation, low-temperature datasets) and validate via R-factor convergence (<5%). SHELXL refinement with anisotropic displacement parameters improves model accuracy. Compare hydrogen-bonding networks and π-stacking interactions to published analogues .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing the benzimidazole ring’s aromatic π-system for hydrophobic pockets.

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS can simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories.

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models refine electronic interactions (e.g., charge transfer) at active sites .

Q. What experimental approaches are suitable for studying the compound’s degradation products under oxidative stress?

- Methodological Answer : Accelerated degradation via H₂O₂ or UV irradiation, followed by LC-MS/MS (Q-TOF instrumentation) to identify fragments. Fragmentation patterns (e.g., loss of HCl or methylamine) and isotopic labeling (e.g., ¹⁵N) help track degradation pathways. Compare results to stability-indicating assays per ICH guidelines .

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values derived from dose-response curves (10 nM–100 µM) quantify potency .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy studies with β-lactams or fluoroquinolones assess combinatorial effects .

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-10-6-9-11-7-4-2-3-5-8(7)12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFKFLUGCPBOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92809-96-6 | |

| Record name | [(1H-1,3-benzodiazol-2-yl)methyl](methyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。